molecular formula C13H19N3O2S B1371272 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline CAS No. 519148-71-1

5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline

Cat. No. B1371272
CAS RN: 519148-71-1
M. Wt: 281.38 g/mol
InChI Key: NFVAJWLKUSHQLS-UHFFFAOYSA-N
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Description

5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline, also known as sufoxide, is a sulfonamide compound. It has a molecular weight of 281.38 g/mol . The IUPAC name for this compound is 5-[(4-methyl-1-piperazinyl)sulfonyl]indoline .


Molecular Structure Analysis

The InChI code for 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is 1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline is a powder at room temperature . The compound has a molecular formula of C13H19N3O2S .

Scientific Research Applications

Anti-Inflammatory Applications

Compounds with structures similar to “5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline” have been studied for their anti-inflammatory effects. For instance, a piperazine derivative has been shown to have an anti-inflammatory effect in carrageenan-induced pleurisy .

Antiviral Activity

Derivatives of indoline, such as those with a piperazine moiety, have been explored for their antiviral activities. Molecular docking studies are used to understand the affinities of these compounds to the active sites of various viruses, including H1N1 influenza virus and HSV .

Dopamine Receptor Ligands

Some derivatives are designed as ligands for dopamine receptors, which can be significant in neurological research and potential treatments for disorders like Parkinson’s disease .

Antiproliferative Effects

Certain methylpiperazinyl derivatives of indoline have been synthesized and evaluated for their antiproliferative activities against cancer cell lines, such as leukemia cells. These studies often involve assays like the MTT assay and flow cytometry .

Safety and Hazards

The safety information available indicates that 5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

5-(4-methylpiperazin-1-yl)sulfonyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-15-6-8-16(9-7-15)19(17,18)12-2-3-13-11(10-12)4-5-14-13/h2-3,10,14H,4-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVAJWLKUSHQLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

N-Methylpiperazine (4.41 mL, 39.7 mmol, 2.00 equiv) was added to a solution of 1-(trifluoroacetyl)indoline-5-sulfonyl chloride (1-6, 6.23 g, 19.9 mmol, 1 equiv) in dichloromethane (50 mL) at 23° C., and the resulting mixture was stirred for 45 minutes. The brown-colored reaction mixture was concentrated and the residue dried in vacuo to give a tan solid. A suspension of the solid in a mixture of 1,4-dioxane (130 mL) and methanol (35 mL) was then treated with aqueous 1N NaOH solution (81.6 mL, 81.6 mmol, 3.00 equiv) and stirred for 1 hour. The mixture was concentrated, and the resulting solids were suspended in diethyl ether (175 mL), filtered, and dried in vacuo. The resulting solid was then partitioned between saturated sodium chloride solution (200 mL) and ethyl acetate (4×100 mL). The organic layer was dried over sodium sulfate and concentrated to provide the 5-[(4-methylpiperazin-1-yl)sulfonyl]indoline (1-7) as a tan solid. 1H NMR (500 MHz, DMSO-d6) δ 7.26 (s, 1H), 7.25 (d, 1H, J=7.8 Hz), 6.52 (d, 1H, 8.1 Hz), 6.48 (s, 1H), 3.55 (t, 2H, J=8.8 Hz), 3.00 (t, 2H, J=8.54 Hz), 2.79 (br s,4H), 2.34 (br s, 4H), 2.13 (s, 3H).
Quantity
4.41 mL
Type
reactant
Reaction Step One
Quantity
6.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
81.6 mL
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
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5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
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5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
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5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
Reactant of Route 5
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline
Reactant of Route 6
5-[(4-Methylpiperazin-1-yl)sulfonyl]indoline

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